molecular formula C25H24O3 B11595138 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene

2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene

Cat. No.: B11595138
M. Wt: 372.5 g/mol
InChI Key: BLUILMSZRZVUTA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core substituted with dimethoxyphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-throughput screening can help in identifying the most effective catalysts and solvents for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups can lead to unique interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H24O3

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene

InChI

InChI=1S/C25H24O3/c1-16-9-5-6-10-19(16)24-17(2)25(28-21-12-8-7-11-20(21)24)18-13-14-22(26-3)23(15-18)27-4/h5-15,24H,1-4H3

InChI Key

BLUILMSZRZVUTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=CC=CC=C23)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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